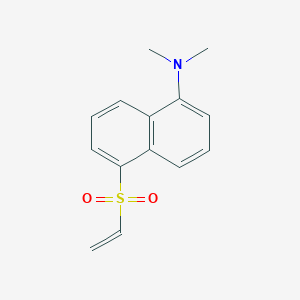
5-(Ethenesulfonyl)-N,N-dimethylnaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethenesulfonyl)-N,N-dimethylnaphthalen-1-amine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a naphthalene ring substituted with an ethenesulfonyl group and a dimethylamine group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethenesulfonyl)-N,N-dimethylnaphthalen-1-amine typically involves the introduction of the ethenesulfonyl group onto the naphthalene ring followed by the addition of the dimethylamine group. One common method involves the use of ethenesulfonyl chloride as a starting material, which reacts with naphthalene derivatives under controlled conditions to form the desired product. The reaction is often catalyzed by transition metals such as palladium, and the conditions may include the use of bases like lithium acetate and oxidants like copper acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Ethenesulfonyl)-N,N-dimethylnaphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the ethenesulfonyl group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
5-(Ethenesulfonyl)-N,N-dimethylnaphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-(Ethenesulfonyl)-N,N-dimethylnaphthalen-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(ethenesulfonyl)-4-methyl-4H-1,2,4-triazole: Another compound with ethenesulfonyl groups, used in different chemical contexts.
Ethanesulfonyl chloride: A simpler sulfonyl compound used in organic synthesis.
Uniqueness
5-(Ethenesulfonyl)-N,N-dimethylnaphthalen-1-amine is unique due to its combination of a naphthalene ring with both ethenesulfonyl and dimethylamine groups. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
81253-29-4 |
|---|---|
Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
5-ethenylsulfonyl-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C14H15NO2S/c1-4-18(16,17)14-10-6-7-11-12(14)8-5-9-13(11)15(2)3/h4-10H,1H2,2-3H3 |
InChI Key |
LGDGUIWBYNTTTA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


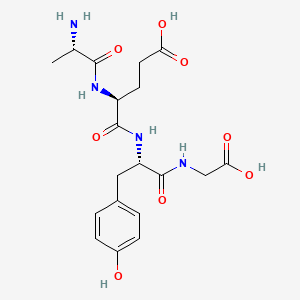
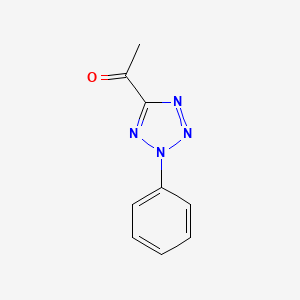
![4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol](/img/structure/B14428585.png)
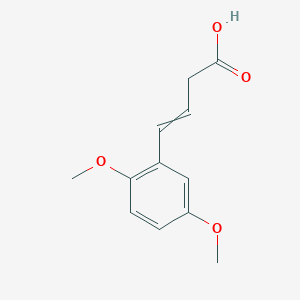
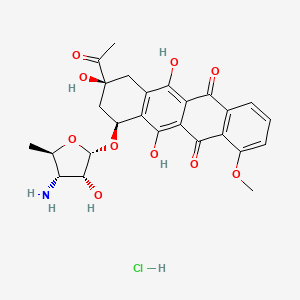
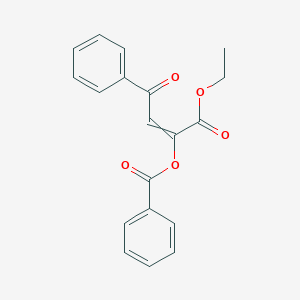
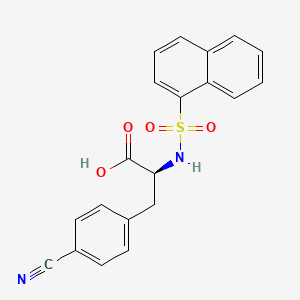
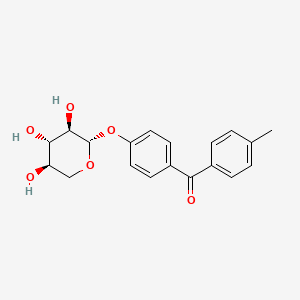
![2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14428609.png)
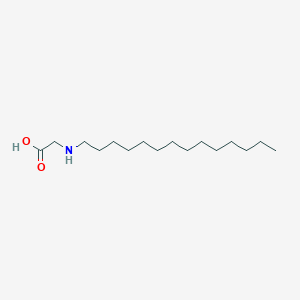

![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14428627.png)

![1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate](/img/structure/B14428641.png)
